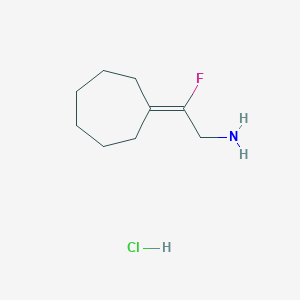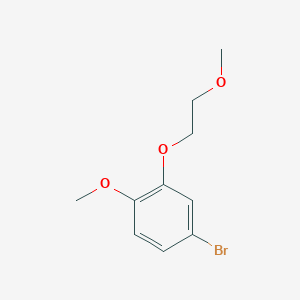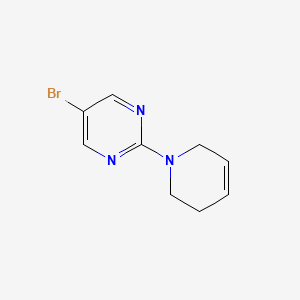
1-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyrazoles and is also known as 'BCIMP'.
Applications De Recherche Scientifique
1-Butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole has shown potential in various scientific research applications. It has been studied for its antitumor and antiviral properties. In addition, it has been found to have insecticidal activity and has been used as a pesticide. Furthermore, it has been studied as a potential ligand for metal complexes and as a precursor for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins in the target organism. For example, it has been found to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of some viruses.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal studies, it has been shown to cause changes in liver enzymes and lipid metabolism. It has also been found to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases. In addition, it has been found to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole in lab experiments include its potential as a ligand for metal complexes, its insecticidal activity, and its potential antitumor and antiviral properties. However, some limitations of using this compound include its toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on 1-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole. One direction is to study its potential as a ligand for metal complexes and its applications in catalysis. Another direction is to investigate its potential as an antitumor and antiviral agent and to further explore its mechanism of action. Furthermore, it may be worthwhile to investigate its potential as a neuroprotective agent and its applications in treating neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 1-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole involves the reaction between 1-butyl-3-(isopropoxymethyl)-1H-pyrazole and thionyl chloride in the presence of triethylamine. The product is then treated with sodium hydroxide to obtain the final compound.
Propriétés
IUPAC Name |
1-butyl-4-chloro-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c1-4-5-6-14-7-10(12)11(13-14)8-15-9(2)3/h7,9H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIWHZMOHFVBLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,4-dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2566705.png)
![Cyclohexyl-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2566706.png)


![3-{[(4-chlorobenzoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2566712.png)
![(E)-4-(Dimethylamino)-N-[1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-yl]but-2-enamide](/img/structure/B2566713.png)
![(E)-3-(but-2-en-1-yl)-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2566714.png)
![3,4-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2566715.png)
![6-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2566716.png)
![[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol](/img/structure/B2566718.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)

![1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]proline](/img/structure/B2566725.png)